molecular formula C145H241F3N42O47S B6295617 Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate CAS No. 2022956-56-3

Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate

Cat. No. B6295617
CAS RN: 2022956-56-3
M. Wt: 3413.8 g/mol
InChI Key: HQJMPPBWSMLNCU-XQURFICQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is a polypeptide that can be found by peptide screening . It is a 31-amino acid long peptide derived from the Repeat 1 domain . The peptide sequence is Ac-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys .


Molecular Structure Analysis

The molecular weight of Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is 3299.8 . Its chemical formula is C₁₄₃H₂₄₀N₄₂O₄₅S .


Physical And Chemical Properties Analysis

The salt form of Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is Trifluoroacetate . It should be stored at a temperature below -15°C .

Scientific Research Applications

Peptide Screening

Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Protein Interaction Studies

This peptide can be used in protein interaction studies. It can help researchers understand how proteins interact with each other in a cellular context, which is crucial for understanding the molecular mechanisms of cellular function .

Functional Analysis

Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) can be used in functional analysis studies. This involves determining the function and role of this peptide in biological processes .

Epitope Screening

This peptide can be used in epitope screening, a process that identifies the specific parts of an antigen that an antibody binds to . This is particularly useful in the development of vaccines and therapeutic antibodies .

Agent Research and Development

Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) can be used in the field of agent research and development . This involves the study and development of new therapeutic agents for various diseases .

Alzheimer’s Disease Research

The Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) is related to Amyloid Beta Peptides, which are significant in Alzheimer’s Disease research . This peptide could potentially be used in studies aiming to understand the pathology of Alzheimer’s Disease .

properties

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C143H240N42O45S.C2HF3O2/c1-16-75(10)114(135(221)157-67-109(198)162-96(68-186)130(216)181-116(78(13)189)138(224)167-86(42-45-110(199)200)120(206)173-93(60-104(151)193)126(212)170-90(57-71(2)3)123(209)163-81(31-17-22-47-144)117(203)172-92(59-80-63-153-70-158-80)125(211)168-87(41-44-103(150)192)140(226)183-53-27-36-98(183)131(217)156-65-107(196)154-64-106(195)155-66-108(197)161-89(143(229)230)35-21-26-51-148)179-121(207)84(34-20-25-50-147)165-129(215)97(69-187)176-119(205)83(33-19-24-49-146)166-136(222)112(73(6)7)177-128(214)94(61-105(152)194)174-118(204)82(32-18-23-48-145)164-124(210)91(58-72(4)5)171-127(213)95(62-111(201)202)175-133(219)99-37-29-54-184(99)141(227)88(46-56-231-15)169-132(218)100-38-30-55-185(100)142(228)113(74(8)9)178-134(220)101-39-28-52-182(101)139(225)76(11)159-137(223)115(77(12)188)180-122(208)85(160-79(14)190)40-43-102(149)191;3-2(4,5)1(6)7/h63,70-78,81-101,112-116,186-189H,16-62,64-69,144-148H2,1-15H3,(H2,149,191)(H2,150,192)(H2,151,193)(H2,152,194)(H,153,158)(H,154,196)(H,155,195)(H,156,217)(H,157,221)(H,159,223)(H,160,190)(H,161,197)(H,162,198)(H,163,209)(H,164,210)(H,165,215)(H,166,222)(H,167,224)(H,168,211)(H,169,218)(H,170,212)(H,171,213)(H,172,203)(H,173,206)(H,174,204)(H,175,219)(H,176,205)(H,177,214)(H,178,220)(H,179,207)(H,180,208)(H,181,216)(H,199,200)(H,201,202)(H,229,230);(H,6,7)/t75-,76-,77+,78+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,112-,113-,114-,115-,116-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJMPPBWSMLNCU-XQURFICQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H241F3N42O47S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate

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